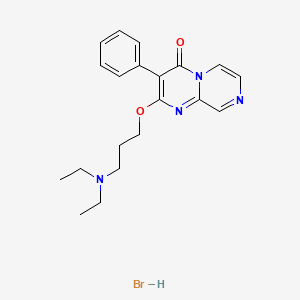

2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide

Description

2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a heterocyclic compound featuring a pyrazino-pyrimidinone core substituted with a phenyl group at position 3 and a 3-diethylaminopropoxy chain at position 2. The hydrobromide salt enhances its solubility and stability for pharmacological applications. This compound is structurally distinct due to the diethylamino group in the propoxy side chain, which may influence its pharmacokinetic properties, such as lipophilicity and receptor binding affinity .

Properties

CAS No. |

18472-24-7 |

|---|---|

Molecular Formula |

C20H25BrN4O2 |

Molecular Weight |

433.3 g/mol |

IUPAC Name |

2-[3-(diethylamino)propoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |

InChI |

InChI=1S/C20H24N4O2.BrH/c1-3-23(4-2)12-8-14-26-19-18(16-9-6-5-7-10-16)20(25)24-13-11-21-15-17(24)22-19;/h5-7,9-11,13,15H,3-4,8,12,14H2,1-2H3;1H |

InChI Key |

NPIDNLZPOJVMRK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyrazino-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazino-pyrimidine core structure.

Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

Attachment of the Diethylaminopropoxy Group: This step involves the nucleophilic substitution of a halogenated propoxy precursor with diethylamine.

Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, aryl halides, and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Side Chain Modifications: The diethylaminopropoxy group in the target compound contrasts with the dimethylaminoethoxy and morpholinoethoxy substituents in analogs. The longer propoxy chain and diethylamino group likely increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to morpholine-containing analogs. The hydrobromide salt in all three pyrazino-pyrimidinone derivatives improves ionization and solubility, critical for oral bioavailability .

Core Heterocycle Variations: Replacement of the pyrazino-pyrimidinone core with imidazo-pyrimidinone (e.g., compound 3f ) introduces a fused imidazole ring, which may alter hydrogen-bonding interactions with biological targets.

Biological Activity Trends: While specific activity data for the target compound is unavailable, analogs with acrylamide side chains (e.g., 3f ) are often designed as covalent inhibitors, suggesting irreversible target binding. Morpholino and piperazinyl substituents (e.g., ) are common in kinase inhibitors to improve solubility and selectivity.

Limitations of Available Data

- The evidence lacks explicit pharmacological data (e.g., IC₅₀ values, receptor binding assays) for the target compound.

Biological Activity

2-(3-Diethylaminopropoxy)-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a chemical compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazino-pyrimidine core with a diethylamino propoxy side chain and a phenyl group, which may contribute to its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C20H25BrN4O2 |

| SMILES | CCN(CC)CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |

| InChI | InChI=1S/C20H25BrN4O2/c1-3-22(4-2)12-13-25-18-17(15-8-6-5-7-9-15)19(24)23-11-10-20-14-16(23)21-18/h5-11,14H,3-4,12-13H2,1-2H3 |

Anticancer Properties

Research indicates that compounds with similar structural motifs may exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines.

Case Studies

-

Study on Benzo[1,2,4]triazin Derivatives :

- Objective : Evaluate the anticancer activity of substituted benzo[1,2,4]triazin derivatives.

- Findings : Compounds with phenyl substitutions demonstrated increased cytotoxicity in vitro against multiple cancer cell lines. The study utilized the National Cancer Institute (NCI) one-dose testing methodology, revealing strong correlations with established anticancer agents such as pleurotin .

- Mechanism of Action :

Other Pharmacological Activities

Besides anticancer effects, preliminary studies suggest that this compound may have additional pharmacological activities:

-

Neuropharmacological Effects :

- The diethylamino group is known for enhancing the lipophilicity of compounds, potentially allowing for better blood-brain barrier penetration. This could lead to neuroprotective or neuroactive properties.

-

Antimicrobial Activity :

- Similar derivatives have demonstrated antimicrobial effects against various pathogens, which warrants further investigation into their potential as antimicrobial agents.

Research Findings and Future Directions

The current literature lacks extensive data specifically on this compound. However, it is crucial to conduct more targeted studies to elucidate its biological mechanisms and therapeutic potential.

Recommendations for Future Research

-

In vitro and In vivo Studies :

- Conduct comprehensive pharmacological evaluations using both in vitro (cell lines) and in vivo (animal models) studies to assess efficacy and safety profiles.

-

Mechanistic Studies :

- Investigate the molecular pathways involved in its anticancer activity to identify specific targets and optimize the compound for therapeutic use.

-

Structure-Activity Relationship (SAR) :

- Explore modifications to the chemical structure to enhance potency and selectivity against cancer cells while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.